

Application Notes: Basic Red 13 for Organelle Counterstaining in Immunofluorescence

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Effective immunofluorescence (IF) microscopy relies on the specific detection of target antigens, often complemented by counterstains to visualize cellular structures like the nucleus or cytoskeleton. While DNA stains such as DAPI and Hoechst are common, there is a need for robust counterstains for other organelles. **Basic Red 13** (C.I. 48015) is a cationic methine dye, soluble in water, that presents characteristics suitable for use as a fluorescent counterstain.[1] [2][3] As a cationic molecule, it has the potential to accumulate in organelles with a negative membrane potential, such as mitochondria. This property suggests its utility as a specific mitochondrial counterstain in fixed-cell immunofluorescence protocols, offering an alternative to other red-shifted organelle dyes.

This document provides a proposed protocol for the application of **Basic Red 13** as a counterstain in immunofluorescence, alongside key data on its properties and compatibility with common fluorophores.

Properties of Basic Red 13 and Related Dyes

Quantitative spectral data for **Basic Red 13** is not extensively documented in the context of fluorescence microscopy. However, based on the known properties of the structurally similar dye Pyronin Y, which is used to stain RNA and mitochondria, we can infer the likely spectral characteristics of **Basic Red 13**.[4][5][6][7]



Table 1: Physicochemical and Spectral Properties

Property	Value	Source / Note
Chemical Name	2-[2-[4-[(2- chloroethyl)methylamino]pheny l]ethenyl]-1,3,3-trimethyl-3H- indolium chloride	[2]
Molecular Formula	C22H26Cl2N2	[1][3]
Molecular Weight	389.36 g/mol	[1][3]
Solubility (Water)	10-14 g/L	[1][8]
Predicted Excitation Max.	~540 - 550 nm	Inferred from Pyronin Y[4][5]
Predicted Emission Max.	~560 - 580 nm	Inferred from Pyronin Y[4]
Fluorescence Color	Orange-Red / Pink	[1][8]

Proposed Immunofluorescence Protocol with Basic Red 13 Counterstaining

This protocol is a general guideline and may require optimization for specific cell types, targets, and imaging systems.

I. Required Reagents

- Basic Red 13 Stock Solution: Prepare a 1 mg/mL stock solution in deionized water. Store protected from light at 4°C.
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
- Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS
- Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.3 M Glycine in Permeabilization Buffer

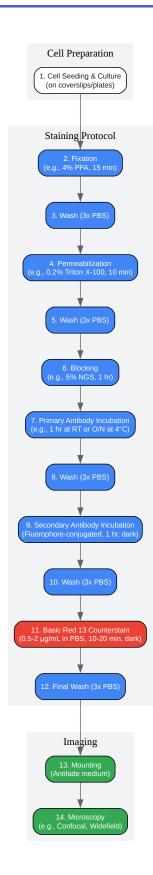


- Primary and Secondary Antibodies: Diluted in an appropriate antibody dilution buffer (e.g., 1% BSA in Permeabilization Buffer)
- Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Antifade Mounting Medium

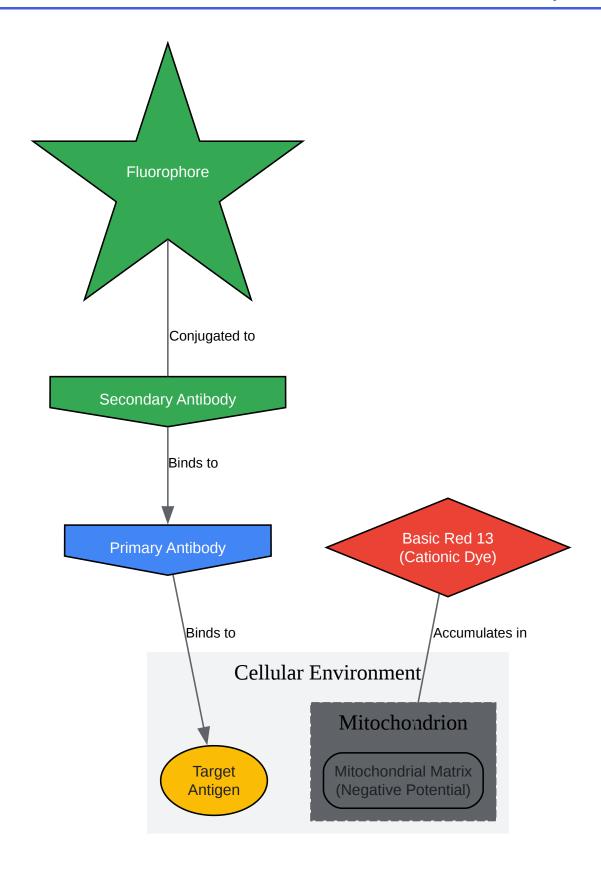
II. Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol incorporating **Basic Red 13** as a post-secondary antibody counterstain.









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